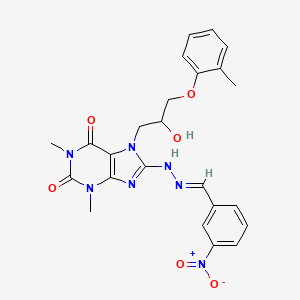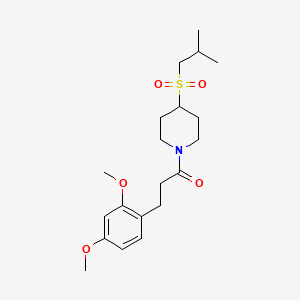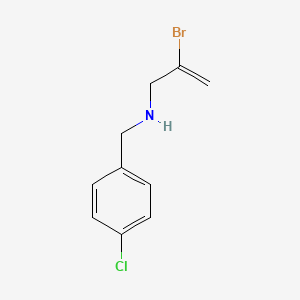![molecular formula C25H26ClN3O5S B2445409 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride CAS No. 1216705-25-7](/img/structure/B2445409.png)
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C25H26ClN3O5S and its molecular weight is 516.01. The purity is usually 95%.
BenchChem offers high-quality N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A study on novel benzodifuranyl and other derivatives, including thiazolopyrimidines, describes the synthesis of various compounds with potential analgesic and anti-inflammatory activities. This work provides insights into the synthetic pathways and biological properties of similar chemical structures, which might be relevant to the compound (Abu‐Hashem et al., 2020).
Synthesis and Characterization Techniques
- Research on 5,6-Dimethoxy- N -[( R )-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide by Chen et al. (2012) details synthesis and characterization methods, which might be applicable to similar compounds for scientific research (Chen et al., 2012).
Antimicrobial Properties
- The study by Desai et al. (2011) on clubbed quinazolinone and 4-thiazolidinone as potential antimicrobial agents emphasizes the antimicrobial potential of structurally related compounds, suggesting a possible application area for the compound in focus (Desai et al., 2011).
Advanced Synthesis Techniques
- Raval et al. (2012) discuss a microwave-assisted synthesis technique for thiazole derivatives, highlighting an efficient synthesis method that could be relevant for the synthesis of the target compound (Raval et al., 2012).
Antimalarial Activity
- Shah et al. (2016) report on the synthesis and bio-evaluation of novel amide derivatives with potential antimalarial activity. This indicates the potential for the compound of interest to be explored in similar contexts (Shah et al., 2016).
Antimicrobial and Antitumor Properties
- Mohamed et al. (2012) synthesized 8-ethoxycoumarin derivatives with observed antimicrobial activities. The study suggests the utility of related compounds in antimicrobial research (Mohamed et al., 2012).
- Horishny et al. (2020) synthesized N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides and evaluated their antitumor properties, providing a perspective on the potential anticancer applications of similar compounds (Horishny et al., 2020).
Propiedades
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-4-oxochromene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S.ClH/c1-31-17-7-8-23-19(15-17)26-25(34-23)28(10-4-9-27-11-13-32-14-12-27)24(30)22-16-20(29)18-5-2-3-6-21(18)33-22;/h2-3,5-8,15-16H,4,9-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXZSKIAZXMOLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(3-Methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2445326.png)
![N-benzyl-2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2445327.png)

![(1alpha,5alpha,6alpha)-3-Benzyl-3-azabicyclo[3.1.0]hexane-6-methanol Hydrochloride](/img/structure/B2445329.png)
![2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2445334.png)
![7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one hydrochloride](/img/structure/B2445335.png)
![5-Chloro-N-[(E)-3-methylsulfonylprop-2-enyl]-1,3-thiazole-2-carboxamide](/img/structure/B2445336.png)
![(4-Chlorophenyl)[2-(methylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B2445337.png)

![2-(Benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-(3,5-dimethylpiperidin-1-yl)ethanone](/img/structure/B2445340.png)

![3-hexyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-sulfamoylphenethyl)butanamide](/img/structure/B2445348.png)